molecular formula C24H17BrFN3O3 B3411395 N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 912780-77-9

N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B3411395
CAS No.: 912780-77-9
M. Wt: 494.3 g/mol
InChI Key: GAVKTIQYZTWPRY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound that features a combination of bromine, fluorine, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions

    Preparation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a nucleophilic substitution reaction using 4-bromoaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its potential electronic properties could be explored for use in organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-3-fluorobenzamide: This compound shares the bromophenyl and fluorobenzoyl groups but lacks the naphthyridine core.

    4-bromo-N-(3-fluorobenzyl)aniline: Similar in having bromine and fluorine atoms but differs in the overall structure and functional groups.

Uniqueness

N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is unique due to its combination of a naphthyridine core with bromophenyl and fluorobenzoyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFN3O3/c1-14-2-11-19-23(32)20(22(31)15-3-7-17(26)8-4-15)12-29(24(19)27-14)13-21(30)28-18-9-5-16(25)6-10-18/h2-12H,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVKTIQYZTWPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

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